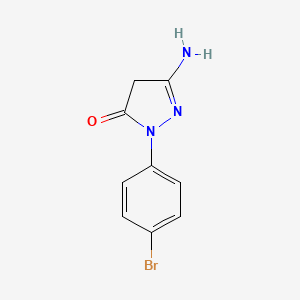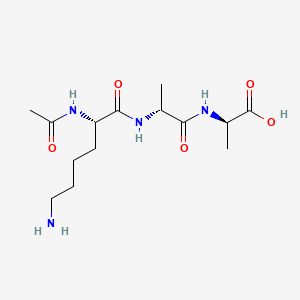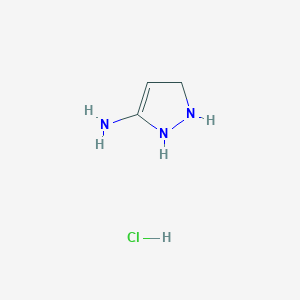
5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core substituted with an amino group and a bromophenyl group
Wissenschaftliche Forschungsanwendungen
5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one typically involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazolone compound. The reaction conditions often include the use of ethanol as a solvent and an acid catalyst to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of the pyrazolone compound.
Reduction: Phenyl derivatives of the pyrazolone compound.
Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-2-phenyl-4H-pyrazol-3-one: Lacks the bromine substitution, which may affect its reactivity and biological activity.
5-amino-2-(4-chlorophenyl)-4H-pyrazol-3-one: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
5-amino-2-(4-methylphenyl)-4H-pyrazol-3-one: Substituted with a methyl group, leading to different steric and electronic effects.
Uniqueness
5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This substitution can be leveraged to introduce various functional groups, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-6-1-3-7(4-2-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLWGEVFZLAJBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397297 |
Source


|
| Record name | STK367651 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16883-20-8 |
Source


|
| Record name | STK367651 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1274265.png)

![1-([1,1'-Biphenyl]-4-yl)pentan-1-one](/img/structure/B1274269.png)


![2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane](/img/structure/B1274272.png)


![{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine](/img/structure/B1274281.png)

